molecular formula C10H11O4P B14479870 Diethenyl phenyl phosphate CAS No. 67360-52-5

Diethenyl phenyl phosphate

Cat. No.: B14479870
CAS No.: 67360-52-5
M. Wt: 226.17 g/mol
InChI Key: HVZZOPZLPHALDI-UHFFFAOYSA-N
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Description

These compounds share a phenyl group bonded to a phosphate moiety, with variations in alkyl/aryl substituents influencing their physicochemical properties and applications. Applications range from electrocatalysis to flame retardancy, as highlighted in the evidence .

Properties

CAS No.

67360-52-5

Molecular Formula

C10H11O4P

Molecular Weight

226.17 g/mol

IUPAC Name

bis(ethenyl) phenyl phosphate

InChI

InChI=1S/C10H11O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h3-9H,1-2H2

InChI Key

HVZZOPZLPHALDI-UHFFFAOYSA-N

Canonical SMILES

C=COP(=O)(OC=C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethenyl phenyl phosphate typically involves the reaction of phenol with phosphorus oxychloride, followed by the addition of ethenyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Diethenyl phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphonates.

    Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethenyl phenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethenyl phenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical in regulating various biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The substituents on the phosphate group significantly alter molecular weight, polarity, and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Dimethyl phenyl phosphate C₈H₁₁O₄P 202.15 10113-28-7 Small alkyl groups enhance solubility; used in surface modification .
Diethyl phenyl phosphate C₁₀H₁₅O₄P 242.21 2510-86-3 Larger alkyl chains improve thermal stability; limited catalytic data .
Diphenyl phosphate C₁₂H₁₁O₄P 250.19 58236-74-1 Aromatic substituents increase rigidity; flame retardant in plastics .
Isopropylphenyl diphenyl phosphate C₂₁H₂₁O₄P 368.36 28108-99-8 Bulky isopropyl group enhances steric hindrance; flame retardant additive .
Diisodecyl phenyl phosphate C₂₆H₄₇O₄P 454.62 51363-64-5 Long alkyl chains improve hydrophobicity; plasticizer in polymers .

Research Findings and Mechanistic Insights

Synergistic Effects in Electrocatalysis

  • Ph−PO₄ layers on GC electrodes reduce Pd nanoparticle size and optimize electron density, lowering H⁺ adsorption barriers . XPS analysis confirms the presence of P=O and C-O-P bonds critical for stabilizing nanoparticles .
  • Charge Transfer: Electrochemical grafting of phenyl phosphate layers reduces charge during Pd deposition (from -0.45 C/cm² on bare GC to -0.05 C/cm² on modified GC), indicating controlled nanoparticle growth .

Stability and Performance

  • GC/Ph−PO₄/Pd maintains 90% catalytic activity after 10 hours in acidic media, attributed to the organic layer’s resistance to corrosion .
  • Similar trends are observed with Co nanoparticles, validating the versatility of phenyl phosphate-modified surfaces .

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